molecular formula C10H11N3O2S B2685433 1-((3,4-dimethylphenyl)sulfonyl)-1H-1,2,4-triazole CAS No. 2058515-68-5

1-((3,4-dimethylphenyl)sulfonyl)-1H-1,2,4-triazole

Cat. No.: B2685433
CAS No.: 2058515-68-5
M. Wt: 237.28
InChI Key: OVUORQMMECSVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3,4-dimethylphenyl)sulfonyl)-1H-1,2,4-triazole, also known as DMTS, is a chemical compound that belongs to the family of sulfonyl triazoles. It is a white crystalline powder that is soluble in organic solvents like chloroform, acetone, and methanol. DMTS has been extensively studied for its potential applications in scientific research, especially in the field of biochemistry and physiology.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-((3,4-dimethylphenyl)sulfonyl)-1H-1,2,4-triazole derivatives are instrumental in the synthesis of heterocyclic compounds, such as pyrroles and triazoles, through reactions with various substrates. These processes often involve catalytic conditions that enable the formation of polysubstituted pyrroles and regioselective synthesis of triazole derivatives, showcasing their versatility in constructing complex molecular architectures (Miura et al., 2013; Beryozkina et al., 2015).

Mechanistic Insights and Reactivity

Research has delved into the reactivity of 1,2,3-triazoles towards sulfonyl chlorides, uncovering novel pathways to 1- and 2-sulfonyl-4-azolyl-1,2,3-triazoles. These findings highlight the impact of substituent size on product regioselectivity and provide valuable mechanistic insights for further synthetic applications (Beryozkina et al., 2015).

Applications in Medicinal Chemistry

In the realm of medicinal chemistry, 1,2,3-triazole derivatives, including those related to this compound, have shown potential in drug design and discovery. Their applications extend to developing novel compounds with anticancer properties, where they are evaluated for their efficacy against various cancer cell lines. This underscores their significance in the search for new therapeutic agents (Salinas-Torres et al., 2022).

Corrosion Inhibition

Another intriguing application is in the field of materials science, where 1,2,4-triazole derivatives are explored as corrosion inhibitors. These compounds exhibit significant inhibition efficiency, highlighting their potential in protecting metals against corrosion in acidic media. This application not only showcases the chemical versatility of triazole derivatives but also their practical utility in industrial settings (Lagrenée et al., 2002).

Fluorescent Probes Development

Furthermore, the synthesis of fluorescent molecular probes incorporating sulfonyl and triazole groups illustrates the utility of these compounds in developing sensitive tools for biological and chemical analyses. The unique electronic properties of these derivatives allow for the design of probes with significant solvent-dependent fluorescence, useful in studying various biological events and processes (Diwu et al., 1997).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-8-3-4-10(5-9(8)2)16(14,15)13-7-11-6-12-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUORQMMECSVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C=NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.